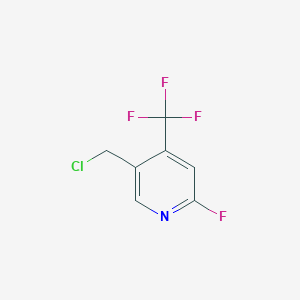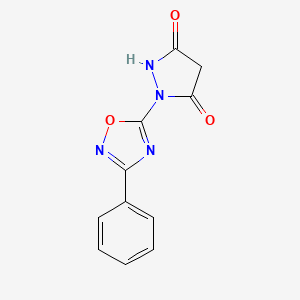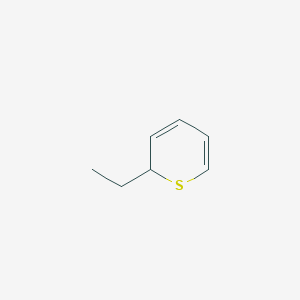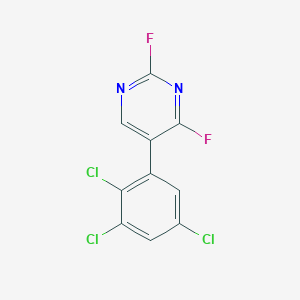
5-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chloromethyl group, a fluorine atom, and a trifluoromethyl group attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the chlorination and fluorination of pyridine derivatives. For instance, the simultaneous vapor-phase chlorination/fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride is a well-known method . This process allows for the efficient introduction of both chlorine and fluorine atoms into the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The presence of halogen atoms allows for coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding carboxylic acids.
科学研究应用
5-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.
Medicine: It is involved in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)pyridine is largely dependent on its interaction with molecular targets. The presence of halogen atoms enhances its ability to form strong interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved vary depending on the application and the target molecule.
相似化合物的比较
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another halogenated pyridine with similar applications in agrochemicals and pharmaceuticals.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A closely related compound with comparable chemical properties and reactivity.
Uniqueness
5-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and interaction profiles. The combination of a chloromethyl group with fluorine and trifluoromethyl groups enhances its versatility in chemical synthesis and its potential for biological activity.
属性
分子式 |
C7H4ClF4N |
|---|---|
分子量 |
213.56 g/mol |
IUPAC 名称 |
5-(chloromethyl)-2-fluoro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4ClF4N/c8-2-4-3-13-6(9)1-5(4)7(10,11)12/h1,3H,2H2 |
InChI 键 |
QLTHANUJNYQIPY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1F)CCl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol](/img/structure/B13112185.png)



![1-Methyl-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B13112206.png)
![2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B13112210.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B13112213.png)




